Compound Description: This compound is part of a homologous series with increasing ring size, alongside 2-methoxy-4-(thiophen-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile and 2-methoxy-4-(thiophen-2-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile. [] These compounds exhibit differences in molecular form but share a common packing arrangement determined by C—H⋯N hydrogen bonds. []
Compound Description: This compound belongs to a homologous series along with 2-methoxy-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile and 2-methoxy-4-(thiophen-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile. [] The series is characterized by increasing ring size and variations in molecular form, yet all members share a common packing arrangement driven by C—H⋯N hydrogen bonds. []
2-Benzylamino-4-(4-bromophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile and 2-Benzylamino-4-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile
Compound Description: These two cyclohepta[b]pyridine-3-carbonitrile derivatives are structurally similar, with the only difference being the halogen substituent on the phenyl ring (bromine vs. chlorine). [] In both compounds, the cycloheptane ring adopts a half-chair conformation. [] They form inversion dimers through pairs of N—H⋯Nnitrile hydrogen bonds, creating a (12) ring motif. []
Compound Description: This compound features a glucoside moiety linked to the pyridone ring through a sulfur atom. [] The sulfur atom exhibits specific bond lengths and angles, with S—C(pyridone) at 1.780 (2) Å, S—C(glucoside) at 1.803 (2) Å, and a C—S—C angle of 98.15 (11)°. [] The crystal packing of this compound is determined by three short H⋯O contacts (less than 2.5 Å). []
Compound Description: This compound comprises a 2-aminopyridine ring fused with a cycloheptane ring, which adopts a chair conformation. [] The crystal structure reveals the formation of inversion dimers through pairs of N—H⋯Nnitrile hydrogen bonds, generating (14) ring motifs. []
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-5-one
Compound Description: This compound, also known as "6-Aza-1-benzosuberone," serves as a crucial starting material in the synthesis of benzomorphan-like analgesics. [] Its synthesis involves a series of reactions starting from cycloheptane-1,3-dione (“Suberone”). []
Compound Description: This compound is generated alongside a dehydrochlorinated 2-pyrone derivative during the synthesis of N,N-disubstituted 4-amino-3,3-dichloro-3,4,6,7-tetrahydro-5H-benzo[3,4]cyclohepta[2,1-b]pyran-2-ones. [] This occurs when reacting dichloroketene with N,N-disubstituted 6-aminomethylene-b,7,8,9-tetrahydro-5H-benzocyclohepten-5-ones bearing aliphatic N-substituents. []
Compound Description: This compound serves as a key intermediate in synthesizing various selenophenopyrimidine derivatives. [] It is synthesized from the reaction of 4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[4,5] seleno[2,3-d]pyrimidine with phosphorus oxychloride. [] These derivatives were investigated for their anticancer activity against the MCF-7 breast cancer cell line. []
Compound Description: These compounds are a series of benzocycloheptapyridines synthesized through the reaction of 6-arylmethylene-6,7,8,9-tetrahydro-5H-benzocyclo-hepten-5-ones with malononitrile in the presence of sodium alkoxide and the appropriate alcohol. [] The structure of these compounds was confirmed by independent synthesis and single crystal X-ray diffraction. []
Compound Description: This series of compounds are benzo[6,7]cyclohepta[1,2-b]pyran derivatives synthesized from N,N-disubstituted 6-aminomethylene-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ones. [] These compounds exhibit platelet antiaggregating activity in vitro, comparable to or even exceeding that of acetylsalicylic acid. [] Additionally, they demonstrate weak local anesthetic activity in mice and anti-inflammatory activity in rats. []
Compound Description: These compounds represent a series of cyclohepta[b]pyran derivatives synthesized from N,N-disubstituted 2-aminomethylenecycloheptanones. [] They exhibit noteworthy platelet antiaggregating activity in vitro, surpassing or matching that of acetylsalicylic acid. [] Additionally, they show weak local anesthetic, anti-inflammatory, and analgesic effects in mice and rats. []
Various Isoquinoline Derivatives (6-20)
Compound Description: These compounds represent a series of isoquinoline derivatives synthesized as potential anticancer agents. [] They were evaluated for their cytotoxic activity against the MCF7 breast cancer cell line. [] Several compounds in this series, specifically 7, 8, 11, and 12, exhibited promising activity, with IC50 values ranging from 27 to 45 µmol L−1, exceeding the activity of doxorubicin (IC50 of 47.9 µmol L−1). []
4-Amino-2,3-diaryl-5,6,7,8-tetrahydrofuro[2,3-b]quinolines (11-13) and 4-Amino-6,7,8,9-tetrahydro-2,3-diphenyl-5H-cyclohepta[e]furo[2,3-b]pyridine (14)
Compound Description: These compounds are tacrine analogues synthesized as potential acetylcholinesterase (AChE) inhibitors. [, ] Compound 14, the most potent among them, exhibited competitive AChE inhibitory activity, albeit three-fold less potent than tacrine. [, ] Compounds 12 and 13 displayed selective and moderate AChE inhibition. [, ]
Compound Description: This compound represents a new heterocyclic system synthesized from 2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one. [] The synthesis involves several steps, including a cyclization reaction using formic acid in the presence of MCM-41(H), a mesoporous silica material. []
Compound Description: These compounds are synthesized through the reaction of 4-aryl-2-aminobuta-1,3-diene-1,1,3-tricarbonitriles with CH-nucleophiles. [, ] The synthesis specifically focuses on utilizing chromene-based CH-nucleophiles to construct the chromeno[2,3-b]pyridine framework. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.